N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both bromophenyl and fluorobenzamide groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromobenzohydrazide with 4-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced to form different derivatives with varying biological activities.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacterial and cancer cell lines.
Agriculture: It has potential use as a pesticide or herbicide due to its ability to disrupt the growth of certain plant pathogens.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown antimicrobial and anticancer activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl-containing compound with potential neurotoxic effects.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is unique due to the presence of both the oxadiazole ring and the fluorobenzamide group, which may confer distinct chemical and biological properties compared to other bromophenyl derivatives
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H9BrN4O and a molecular weight of approximately 316.14 g/mol. It features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of the Oxadiazole Ring :
- The reaction often starts with the condensation of hydrazine derivatives with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
- Elevated temperatures are usually employed to facilitate the cyclization process.
-
Introduction of the Benzamide Moiety :
- The final step involves acylation of the oxadiazole intermediate with 4-fluorobenzoic acid or its derivatives to yield the target compound.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Several studies have evaluated the antibacterial and antifungal activities of related oxadiazole derivatives:
- Antibacterial Activity : this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, oxadiazole derivatives have been noted for their ability to inhibit bacterial growth by disrupting cellular processes.
- Antifungal Activity : Preliminary studies suggest that this compound may also possess antifungal properties against pathogenic fungi such as Candida species. The mechanism typically involves interference with fungal cell wall synthesis or function.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Mechanism of Action : The proposed mechanisms include induction of apoptosis in cancer cells through modulation of key signaling pathways (e.g., inhibition of cell proliferation and promotion of cell cycle arrest). For example, studies have shown that similar compounds can inhibit the activity of certain kinases involved in tumor growth.
- Case Studies : Specific case studies highlight that derivatives with bromine substitutions exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-brominated counterparts. For instance, one study indicated that a related oxadiazole derivative significantly reduced viability in breast cancer cell lines through apoptotic pathways.
Research Findings Summary
Study | Activity Assessed | Findings |
---|---|---|
Study 1 | Antibacterial | Effective against E. coli and S. aureus with MIC values < 50 µg/mL. |
Study 2 | Antifungal | Showed moderate activity against Candida albicans. |
Study 3 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells at concentrations > 10 µM. |
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXYILXMJKNERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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